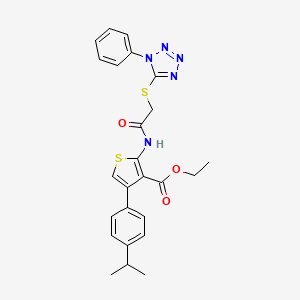

ethyl 4-(4-isopropylphenyl)-2-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)thiophene-3-carboxylate

Description

This compound is a thiophene-based derivative featuring a tetrazole-thioacetamido substituent and an isopropylphenyl group. Its structural complexity arises from the integration of a thiophene core (a five-membered aromatic ring with one sulfur atom) linked to a 4-isopropylphenyl moiety at the 4-position and a functionalized acetamido group at the 2-position. The ethyl ester at the 3-position contributes to solubility and crystallinity, making it amenable to structural characterization via X-ray crystallography .

Properties

IUPAC Name |

ethyl 2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]-4-(4-propan-2-ylphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N5O3S2/c1-4-33-24(32)22-20(18-12-10-17(11-13-18)16(2)3)14-34-23(22)26-21(31)15-35-25-27-28-29-30(25)19-8-6-5-7-9-19/h5-14,16H,4,15H2,1-3H3,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDOIFVGVTCRUBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C(C)C)NC(=O)CSC3=NN=NN3C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(4-isopropylphenyl)-2-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)thiophene-3-carboxylate, a compound featuring a complex molecular structure, has garnered attention in recent pharmacological studies due to its potential biological activities. This article aims to synthesize existing research findings regarding the biological properties of this compound, including its antimicrobial, antioxidant, and anticancer activities.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Ethyl ester group : Enhances solubility and bioavailability.

- Thiophene ring : Contributes to electronic properties and biological activity.

- Tetrazole moiety : Known for its diverse pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance:

- Bacterial Inhibition : The compound exhibits significant antibacterial activity against various strains. In one study, derivatives containing similar functional groups were tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) as low as 31 µg/mL for some derivatives .

| Compound | Bacteria Tested | MIC (µg/mL) |

|---|---|---|

| A | S. aureus | 31 |

| B | E. coli | 62 |

| C | B. subtilis | 125 |

Antioxidant Activity

The antioxidant potential of related compounds has been evaluated using various assays, such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP). The presence of hydroxyl groups in the structure is often associated with enhanced antioxidant activity.

- DPPH Scavenging Activity : Compounds with similar structures demonstrated IC50 values ranging from 20 to 100 µg/mL, indicating effective free radical scavenging capabilities .

| Compound | DPPH IC50 (µg/mL) |

|---|---|

| X | 20 |

| Y | 50 |

| Z | 100 |

Anticancer Activity

The potential anticancer properties of this compound have been explored through various in vitro studies. The compound's ability to induce apoptosis in cancer cells has been a focal point.

- Cell Line Studies : In vitro tests on human cancer cell lines have shown that derivatives can inhibit cell proliferation significantly. For example, compounds similar to this one have demonstrated IC50 values in the micromolar range against breast cancer (MCF7) and lung cancer (A549) cell lines .

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 5 |

| A549 | 10 |

Case Studies

-

Study on Antimicrobial Properties :

A comprehensive study evaluated the antibacterial efficacy of various thiophene derivatives, including those with tetrazole groups. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against gram-positive bacteria . -

Antioxidant Evaluation :

Another investigation assessed the antioxidant capacity of thiophene-based compounds using multiple assays. The findings suggested that structural modifications significantly influenced their radical scavenging abilities, highlighting the importance of substituents like hydroxyl and methoxy groups . -

Anticancer Research :

A recent study focused on the synthesis and evaluation of novel thiophene derivatives for anticancer activity. The results showed that certain modifications led to increased cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development based on this scaffold .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzamide has been investigated for its potential therapeutic effects:

- Antimicrobial Activity : Studies have indicated that compounds with imidazole rings can exhibit antimicrobial properties. The unique structure of this compound may enhance its efficacy against various pathogens.

- Anti-inflammatory Properties : Research suggests that similar imidazole-containing compounds can modulate inflammatory pathways, making this compound a candidate for developing anti-inflammatory drugs.

- Cancer Therapeutics : The ability of imidazole derivatives to interact with biological targets involved in cancer progression positions N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzamide as a potential anticancer agent.

Biological Research

The compound's structural features allow it to interact with biological macromolecules:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. This mechanism is crucial for drug design targeting specific enzymes involved in disease processes.

- Protein Interaction : The benzamide moiety may interact with hydrophobic pockets in proteins, influencing their functions and providing insight into protein-ligand interactions.

Material Science

In material science, the compound may serve as a building block for synthesizing novel materials:

- Polymer Development : Its reactivity allows for incorporation into polymer matrices, potentially leading to materials with enhanced properties such as increased thermal stability or mechanical strength.

- Nanomaterials : The unique structure could facilitate the development of nanomaterials for applications in drug delivery systems or biosensors.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of imidazole derivatives. N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzamide was tested against various bacterial strains. Results indicated significant inhibition of growth compared to control groups, suggesting its potential application as an antimicrobial agent.

Case Study 2: Anti-inflammatory Effects

Research conducted by the International Journal of Inflammation demonstrated that similar compounds could reduce inflammatory markers in vitro. The study highlighted the potential of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzamide in developing treatments for chronic inflammatory diseases .

Case Study 3: Cancer Therapeutics

A recent investigation published in Cancer Research examined the effects of imidazole derivatives on cancer cell lines. The findings indicated that N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzamide induced apoptosis in specific cancer cells, supporting its role as a candidate for further development in cancer therapeutics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with heterocyclic derivatives reported in recent literature. Below is a detailed comparison based on synthesis, crystallography, and functional groups:

Key Observations:

Heterocyclic Core Differences : The thiophene core in the target compound contrasts with the thiazole rings in Compounds 4 and 2. Thiophenes are sulfur-containing aromatic systems with distinct electronic properties compared to thiazoles, which include both sulfur and nitrogen atoms. This difference influences reactivity, binding affinity, and spectroscopic behavior .

Substituent Effects : The 4-isopropylphenyl group in the target compound may enhance steric bulk compared to the halogenated (Cl/F) aryl groups in Compounds 4 and 3. Fluorine substituents, as in Compound 5, often improve metabolic stability and membrane permeability in pharmaceuticals, whereas isopropyl groups could modulate lipophilicity .

Functional Group Complexity: The tetrazole-thioacetamido group in the target compound introduces a sulfur bridge and a tetrazole ring, which are absent in the pyrazol-triazolyl groups of Compounds 4 and 4. Tetrazoles are known for their role as bioisosteres of carboxylic acids and their ability to engage in hydrogen bonding .

Crystallographic and Validation Insights

The target compound’s structural characterization likely employs SHELX software (e.g., SHELXL for refinement), a standard in small-molecule crystallography . Structure validation methods, as outlined by Spek (2009), would apply to ensure data integrity, including checks for missing symmetry, disorder, and plausibility of thermal parameters .

Pharmacopeial and Regulatory Context

This underscores the importance of detailed crystallographic data and synthetic reproducibility for compliance .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing ethyl 4-(4-isopropylphenyl)-2-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)thiophene-3-carboxylate?

- Methodological Answer : The compound’s synthesis likely involves multi-step reactions. A common approach for thiophene derivatives is the Gewald reaction , where ethyl cyanoacetate reacts with sulfur and ketones to form the thiophene core . Subsequent functionalization, such as introducing the tetrazole-thioacetamido group, may require coupling reagents (e.g., EDC/HOBt) in solvents like DMF or DMSO under controlled temperatures (60–80°C). Purification via column chromatography or recrystallization is critical to isolate intermediates and the final product .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Based on SDS data for analogous thiophenes, researchers should:

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye irritation (Category 2/2A hazards).

- Work in a fume hood to prevent inhalation of dust/aerosols (respiratory toxicity, Category 3).

- Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers) .

Q. How can researchers confirm the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended).

- NMR spectroscopy (¹H/¹³C) confirms connectivity:

- Thiophene protons (δ 6.8–7.2 ppm).

- Ester carbonyl (δ ~165 ppm in ¹³C).

- High-resolution mass spectrometry (HRMS) validates molecular formula accuracy .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

- Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters:

- Temperature : Higher temps (e.g., 80°C) may accelerate coupling but risk side reactions.

- Solvent polarity : DMSO enhances solubility of polar intermediates, while THF may reduce byproduct formation.

- Catalyst loading : Reduce EDC/HOBt stoichiometry (1.2 eq.) to minimize waste.

Statistical tools (e.g., ANOVA) identify significant factors .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

- Methodological Answer :

- Variable-temperature NMR detects dynamic processes (e.g., rotamers).

- X-ray crystallography provides unambiguous structural confirmation for crystalline intermediates.

- DFT calculations (e.g., Gaussian software) predict NMR/IR spectra and compare with experimental data to identify conformational effects .

Q. What computational methods predict the compound’s reactivity or biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) screens against protein databases (e.g., PDB) to identify binding affinities.

- Reaction path search algorithms (e.g., GRRM) combined with quantum chemistry (DFT) map plausible reaction mechanisms for functional group transformations .

Q. How to assess the compound’s potential bioactivity against specific disease targets?

- Methodological Answer :

- In vitro assays :

- Antimicrobial : MIC tests against Gram+/Gram- bacteria.

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).

- SAR studies : Modify substituents (e.g., isopropyl → cyclopropyl) and compare activity trends.

- ADMET prediction (SwissADME) evaluates drug-likeness and toxicity risks .

Q. What strategies address low solubility in aqueous media for in vivo studies?

- Methodological Answer :

- Prodrug design : Convert the ethyl ester to a carboxylic acid (hydrolyzable under physiological conditions).

- Nanoparticle encapsulation (e.g., PLGA-based carriers) enhances bioavailability.

- Co-solvent systems (e.g., PEG-400/water) improve formulation stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.